molecular formula C9H12N2O2 B596711 Ethyl 6-(aminomethyl)picolinate CAS No. 104086-21-7

Ethyl 6-(aminomethyl)picolinate

Cat. No. B596711
M. Wt: 180.207
InChI Key: SAHOZFWRWQZFCH-UHFFFAOYSA-N
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Description

Ethyl 6-(aminomethyl)picolinate is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for Ethyl 6-(aminomethyl)picolinate is 1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 6-(aminomethyl)picolinate is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • Summary of the Application: Ethyl 6-(aminomethyl)picolinate has been used as a structural skeleton in the design and synthesis of novel herbicides . It is part of a class of synthetic auxin herbicides, which are plant growth regulators. Synthetic auxins are used to control the growth of unwanted plants or weeds.
  • Methods of Application or Experimental Procedures: The researchers designed and synthesized 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids, using the structural skeleton of Ethyl 6-(aminomethyl)picolinate . These compounds were then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
  • Results or Outcomes: The results demonstrated that one of the compounds (referred to as compound V-7) had an IC50 value (a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function) that was 45 times lower than that of the commercial herbicide halauxifen-methyl . Another compound (V-8) exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

properties

IUPAC Name

ethyl 6-(aminomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHOZFWRWQZFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670484
Record name Ethyl 6-(aminomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(aminomethyl)picolinate

CAS RN

104086-21-7
Record name Ethyl 6-(aminomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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